4-NITRO-BENZOIC ACID N'-(4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBONYL)-HYDRAZIDE
Beschreibung
4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with the molecular formula C20H18N4O6. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Eigenschaften
CAS-Nummer |
353253-00-6 |
|---|---|
Molekularformel |
C20H18N4O6 |
Molekulargewicht |
410.4g/mol |
IUPAC-Name |
4-hydroxy-N'-(4-nitrobenzoyl)-2-oxo-1-propylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C20H18N4O6/c1-2-11-23-15-6-4-3-5-14(15)17(25)16(20(23)28)19(27)22-21-18(26)12-7-9-13(10-8-12)24(29)30/h3-10,25H,2,11H2,1H3,(H,21,26)(H,22,27) |
InChI-Schlüssel |
HDATXLNAYBLDKY-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylic acid, which is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is further treated with hydrazine hydrate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce quinoline N-oxides .
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylic acid: A precursor in the synthesis of the target compound.
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid esters: Known for their high reactivity towards N-nucleophiles.
Uniqueness
4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific structure, which combines a quinoline core with a nitrobenzoyl and carbohydrazide moiety. This unique combination contributes to its diverse chemical reactivity and potential biological activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
